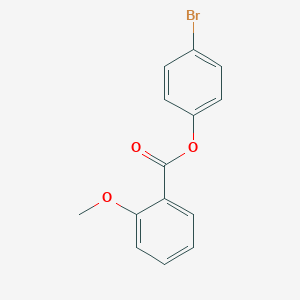
4-Bromophenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 2-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is commonly used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-Bromophenyl 2-methoxybenzoate has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been found to possess excellent pharmacological properties, making it a potential candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl 2-methoxybenzoate is not well understood. However, studies have shown that the compound can modulate the activity of various enzymes and receptors in the body. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromophenyl 2-methoxybenzoate can modulate the activity of various enzymes and receptors in the body, leading to a range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to enhance cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromophenyl 2-methoxybenzoate is its ease of synthesis and availability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that the compound can be toxic to cells at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-Bromophenyl 2-methoxybenzoate. One area of research could focus on the development of new synthetic methods for the compound. Another area of research could focus on the pharmacological properties of the compound and its potential as a drug candidate. Additionally, studies could be conducted to investigate the potential toxicity of the compound and ways to mitigate this toxicity. Finally, research could be conducted to explore the potential applications of the compound in materials science and other fields.
Méthodes De Synthèse
The synthesis of 4-Bromophenyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C14H11BrO3 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
(4-bromophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-13-5-3-2-4-12(13)14(16)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Clé InChI |
IATAUOUCFRRKTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
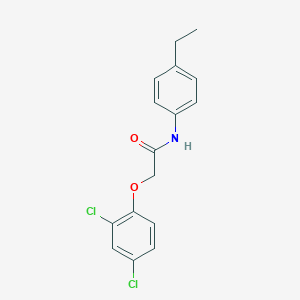
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)



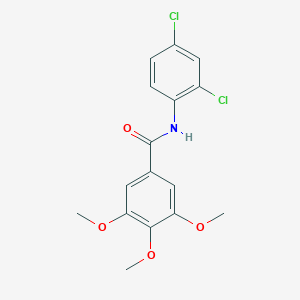

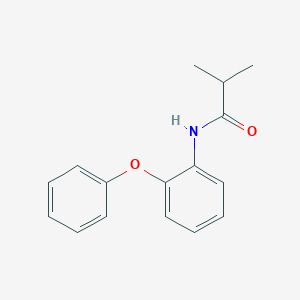
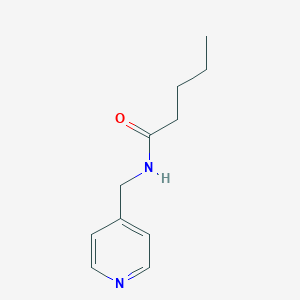
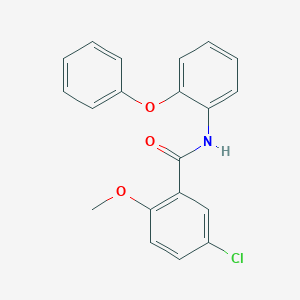

![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)